molecular formula C9H11ClO2 B13614910 1-Ethynylcyclohexyl chloroformate

1-Ethynylcyclohexyl chloroformate

Cat. No.: B13614910
M. Wt: 186.63 g/mol
InChI Key: JLMALVVNPKPYOV-UHFFFAOYSA-N
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Description

1-Ethynylcyclohexyl chloroformate is a specialized acylating agent characterized by its cyclohexyl backbone and ethynyl (-C≡CH) substituent. This structural combination confers unique reactivity and stability, making it valuable in organic synthesis, particularly for introducing chloroformate functionality into target molecules. The ethynyl group may enhance steric stability or modify electronic properties compared to simpler chloroformates, though further research is needed to confirm these hypotheses.

Properties

Molecular Formula

C9H11ClO2

Molecular Weight

186.63 g/mol

IUPAC Name

(1-ethynylcyclohexyl) carbonochloridate

InChI

InChI=1S/C9H11ClO2/c1-2-9(12-8(10)11)6-4-3-5-7-9/h1H,3-7H2

InChI Key

JLMALVVNPKPYOV-UHFFFAOYSA-N

Canonical SMILES

C#CC1(CCCCC1)OC(=O)Cl

Origin of Product

United States

Preparation Methods

1-Ethynylcyclohexyl chloroformate can be synthesized through various methods. One common laboratory method involves the reaction of 1-ethynylcyclohexanol with phosgene (carbonyl dichloride) in the presence of a base such as pyridine. The reaction typically proceeds under controlled temperature conditions to ensure safety and maximize yield .

Industrial production methods may involve the use of continuous flow reactors to handle the hazardous nature of phosgene. In such setups, the reaction conditions are optimized for large-scale production, ensuring consistent quality and yield .

Chemical Reactions Analysis

1-Ethynylcyclohexyl chloroformate undergoes several types of chemical reactions, including:

    Substitution Reactions: It reacts with amines to form carbamates.

    Esterification: It reacts with alcohols to form carbonate esters.

    Formation of Mixed Anhydrides: It reacts with carboxylic acids to form mixed anhydrides.

Common reagents used in these reactions include bases like pyridine to neutralize the HCl formed during the reactions . The major products formed depend on the specific reactants used.

Scientific Research Applications

1-Ethynylcyclohexyl chloroformate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethynylcyclohexyl chloroformate involves its reactivity with nucleophiles. The chloroformate group is highly electrophilic, making it susceptible to nucleophilic attack by amines, alcohols, and carboxylic acids. This reactivity is exploited in various synthetic applications to form carbamates, carbonate esters, and mixed anhydrides .

Comparison with Similar Compounds

Comparison with Similar Chloroformate Compounds

Structural and Functional Differences

Chloroformates share the general formula R-O-CO-Cl, where the "R" group determines their chemical behavior. Below is a comparative analysis of key chloroformates:

Table 1: Structural and Functional Properties
Compound Molecular Formula Molecular Weight Key Structural Features Reactivity Profile
1-Ethynylcyclohexyl chloroformate C₉H₉ClO₂ 184.62 g/mol Cyclohexyl + ethynyl substituent High steric hindrance; potential for selective acylation
Ethyl chloroformate C₃H₅ClO₂ 108.52 g/mol Ethyl group High reactivity; prone to hydrolysis and toxicity
Methyl chloroformate C₂H₃ClO₂ 94.50 g/mol Methyl group Fast reaction kinetics; used in esterification
Cyclohexyl chloroformate C₇H₁₁ClO₂ 162.61 g/mol Cyclohexyl ring Moderate reactivity; stable under anhydrous conditions
Menthyl chloroformate C₁₁H₁₇ClO₂ 216.70 g/mol Chiral menthyl group Stereoselective synthesis; hydrolyzes to menthol derivatives
Cetyl chloroformate C₁₇H₃₃ClO₂ 304.90 g/mol Long alkyl chain (C16) Lipid-soluble; used in polymer and surfactant synthesis

Performance in Specific Reactions

  • Derivatization Efficiency: Ethyl chloroformate outperforms methyl and menthyl derivatives in seleno amino acid derivatization for GC analysis, achieving higher yields .
  • Solvent Compatibility : Cyclohexyl and phenyl chloroformates exhibit similar solvent-dependent reactivity, with polar aprotic solvents enhancing acylation rates .
  • Artifact Formation : Ethyl chloroformate reacts with amines in chloroform to form carbamoyl chlorides, complicating drug metabolite analyses .

Biological Activity

1-Ethynylcyclohexyl chloroformate is a chemical compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry and potential therapeutic applications.

1-Ethynylcyclohexyl chloroformate is an alkynyl carbonate derivative. Its structure allows it to participate in various chemical reactions, particularly those involving nucleophilic attack and carbamate formation. The compound is often synthesized using chloroformate derivatives, which play a crucial role in its reactivity and biological interactions.

The biological activity of 1-ethynylcyclohexyl chloroformate is primarily attributed to its ability to act as a reactive electrophile. It can interact with nucleophiles such as amines and alcohols, leading to the formation of carbamates. This reactivity is significant in the design of enzyme inhibitors and other therapeutic agents.

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in critical biological processes. For example, it has been reported to inhibit bacterial enzymes essential for cell wall synthesis, which could position it as a candidate for antimicrobial development.
  • Nucleophilic Reactions : Studies have demonstrated that 1-ethynylcyclohexyl chloroformate can undergo nucleophilic ring-opening reactions when treated with bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). This reaction pathway leads to the formation of various biologically relevant products, including lactams .

Case Studies

Several case studies have highlighted the compound's biological effects:

  • Antimicrobial Activity : Research indicates that derivatives of 1-ethynylcyclohexyl chloroformate exhibit antimicrobial properties, making them potential candidates for developing new antibiotics.
  • Toxicological Studies : A notable incident involving chloroacetyl chloride, a related compound, highlighted the risks associated with exposure to reactive chlorinated compounds. Symptoms observed included severe neurological damage and respiratory failure, emphasizing the importance of safety measures when handling such chemicals .

Table of Biological Activities

The following table summarizes key findings regarding the biological activities associated with 1-ethynylcyclohexyl chloroformate:

Activity Description Reference
AntimicrobialInhibits bacterial enzymes involved in cell wall synthesis
Enzyme InhibitionReacts with nucleophiles to form carbamates
ToxicityRelated compounds cause severe health risks
Nucleophilic ReactivityForms lactams through reactions with bases

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